molecular formula C3H6N2 B050555 3-Aminopropanenitrile CAS No. 151-18-8

3-Aminopropanenitrile

Cat. No. B050555
CAS RN: 151-18-8
M. Wt: 70.09 g/mol
InChI Key: AGSPXMVUFBBBMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminopropanenitrile and its derivatives involves multiple steps and methods. Notably, the transformation of cyclohexanone to 3-aminopropanol, a closely related compound, illustrates the process's complexity. This involves the reaction of cyclohexanone and hydroxylamine, followed by the condensation of cyclohexanone oxime and acrylonitrile, and concluding with the catalytic hydrocracking of acrylonitrile ketoxime, showcasing the synthesis's intricacy and the factors affecting its efficiency (Xiao, 2002).

Molecular Structure Analysis

The molecular structure of 3-aminopropanenitrile and related compounds can be extensively analyzed using various spectroscopic and structural determination methods. For example, the equilibrium structure of 3-aminophthalonitrile, a compound with similar functional groups, has been accurately determined through gas electron diffraction and supported by high-level quantum-chemical coupled-cluster computations, revealing the intricate effects of intramolecular charge transfer on structural parameters (Vogt et al., 2016).

Chemical Reactions and Properties

3-Aminopropanenitrile participates in a variety of chemical reactions, showcasing its versatility as a reactant. For instance, the indium-catalyzed three-component coupling reaction of alkynes, amines, and trimethylsilyl cyanide offers a novel approach to quaternary α-aminonitrile derivatives, highlighting innovative methods to synthesize complex structures from simple precursors (Hamachi et al., 2016).

Physical Properties Analysis

The physical properties of 3-aminopropanenitrile, such as its phase behavior under different conditions, can be studied through methods like pressure-freezing. This reveals how molecular conformation and intermolecular interactions influence the compound's crystalline structure and stability under various pressures (Gajda & Katrusiak, 2008).

Scientific Research Applications

  • Organic Synthesis

    • 3-Aminopropanenitrile is used as an intermediate in organic synthesis . It’s a colorless liquid that tends to slowly polymerize if stored in the presence of air .
    • The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Generally, it would be used in a reaction where its amine and nitrile groups participate in forming new bonds .
    • The outcomes of these syntheses would also vary widely, but the goal is typically to create a new organic compound .
  • Pharmaceutical Intermediates

    • 3-Aminopropanenitrile is used as a pharmaceutical intermediate . It’s used in the manufacture of beta-alanine and pantothenic acid .
    • The methods of application would involve using 3-Aminopropanenitrile in a chemical reaction to produce the desired pharmaceutical compound .
    • The outcomes would be the production of pharmaceutical compounds like beta-alanine and pantothenic acid .
  • Biochemical and Medical Occurrence

    • 3-Aminopropanenitrile, also known as β-aminopropionitrile (BAPN), occurs naturally and is of interest in the biomedical community .
    • It is the toxic constituent of peas from Lathyrus plants, e.g., lathyrus odoratus . When ingested in large quantities, it can cause osteolathyrism and angiolathyrism .
    • It is also an antirheumatic agent in veterinary medicine and has attracted interest as an anticancer agent .
  • Manufacture of Beta-Alanine and Pantothenic Acid

    • 3-Aminopropanenitrile is used as an intermediate in the manufacture of beta-alanine and pantothenic acid .
    • The methods of application would involve using 3-Aminopropanenitrile in a chemical reaction to produce these compounds .
    • The outcome would be the production of beta-alanine and pantothenic acid .
  • Veterinary Medicine

    • 3-Aminopropanenitrile, also known as β-aminopropionitrile (BAPN), is used as an antirheumatic agent in veterinary medicine .
    • The methods of application would involve using 3-Aminopropanenitrile in a chemical reaction to produce the desired pharmaceutical compound .
    • The outcomes would be the production of pharmaceutical compounds like beta-alanine and pantothenic acid .
  • Anticancer Agent

    • 3-Aminopropanenitrile has attracted interest as an anticancer agent .
    • The methods of application would involve using 3-Aminopropanenitrile in a chemical reaction to produce the desired pharmaceutical compound .
    • The outcomes would be the production of pharmaceutical compounds like beta-alanine and pantothenic acid .

Safety And Hazards

3-Aminopropanenitrile is moderately toxic by the intraperitoneal route . It is an experimental teratogen with other experimental reproductive effects . Mutation data has been reported . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

3-aminopropanenitrile
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InChI

InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2
Source PubChem
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InChI Key

AGSPXMVUFBBBMO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CN)C#N
Source PubChem
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Molecular Formula

C3H6N2
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DSSTOX Substance ID

DTXSID6048418
Record name Aminopropionitrile
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Molecular Weight

70.09 g/mol
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Physical Description

Liquid with an amine odor; [Merck Index]; [MSDSonline], Solid
Record name 3-Aminopropionitrile
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Boiling Point

185 °C @ 760 mm Hg
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Density

0.9584 @ 20 °C
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Vapor Pressure

2 mm Hg @ 38-40 °C
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Mechanism of Action

The mechanism of the effect is unknown, but it is thought to be by some action on growth of certain mesodermal tissues. It is not due to one of its major metabolites, cyanoacetic acid, and both the free amino group and the cyano group seem essential for activity. It is not produced if the amino group is in the alpha position, or if in the gamma position in butyronitrile., IT HAS BEEN SUGGESTED THAT LATHYROGENIC AGENTS ACT BY BLOCKING CERTAIN CARBONYL GROUPS NORMALLY PRESENT IN COLLAGEN, & THUS INTERFERING WITH FORMATION OF CROSS LINKAGES. THEIR ACTION MAY BE RETARDED BY RESERPINE OR BY CALCIUM SALTS. /LATHYROGENIC AGENTS/
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Product Name

3-Aminopropanenitrile

Color/Form

Liquid

CAS RN

151-18-8, 68130-65-4, 68130-66-5
Record name 3-Aminopropionitrile
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Record name 3-AMINOPROPANENITRILE
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Melting Point

< 25 °C
Record name Beta-Aminopropionitrile
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Synthesis routes and methods I

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods II

Procedure details

Furthermore, it is known that the addition of protic solvents has an advantageous effect on the chemical addition of NH3 to acrylonitrile. The addition of steam to the acrylonitrile-ammonia mixture is described, for example, in Chem. Abstr. Vol. 83, 26,879. Usually however, aqueous ammonia is used at temperatures ranging from 80° to 130° C. At a ratio of ammonia:acrylonitrile:water of from 5 to 15:1:5 to 20 there is obtained 3-aminopropionitrile besides bis(2-cyanoethyl)amine in yields of from 57 to 80% (eg U.S. Pat. No. 3,935,256--62%, DE-A 2,436,651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,303--59%, Org. Syn. 27, 3 to 5 (1947)--57%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopropanenitrile
Reactant of Route 2
3-Aminopropanenitrile
Reactant of Route 3
3-Aminopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-Aminopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-Aminopropanenitrile
Reactant of Route 6
3-Aminopropanenitrile

Citations

For This Compound
67
Citations
CL Rosano, C Hurwitz, SC Bunce - Journal of Bacteriology, 1978 - Am Soc Microbiol
… N-(y-aminopropyl)-,8-alanine, used to help identify the hydroxyspermidines, was synthesized from N-(3-aminopropyl)-3-aminopropanenitrile by hydrolysis with 10% NaOH. …
Number of citations: 16 journals.asm.org
E Askitoǧlu, A Guggisberg, M Hesse - Helvetica chimica acta, 1985 - Wiley Online Library
… It seems to be a general principle that N- substituted 3-aminopropanenitrile and 2-aminoacetonitrile derivatives behave in the presence of a strong base as Schij'base equivalents (…
Number of citations: 9 onlinelibrary.wiley.com
N Zhang, XR Wang, YX Yuan, HF Wang, MM Xu… - Journal of …, 2015 - Elsevier
Room temperature ionic liquids (RTILs) played an important role in the electrochemistry because of the advantageous properties. Due to the different electrochemical behavior from the …
Number of citations: 22 www.sciencedirect.com
M Shoji, N Watanabe, Y Hori, K Furuya, M Umemura… - Astrobiology, 2022 - liebertpub.com
… Therefore, we expect that the 2-aminopropanenitrile (3-aminopropanenitrile) might be a crucial molecule that contributes to the origin of homochirality for all the chiral α-amino acids (β-…
Number of citations: 14 www.liebertpub.com
EY Ladilina, VV Semenov, YA Kurskii… - Russian journal of …, 2004 - Springer
… N-(3-triethoxysilylpropyl)-3-aminopropanenitrile (EtO)3SiCH2CH2CH2NHCH2CH2CN (VIII). … N-(3-Triethoxysilylpropyl)-3-aminopropanenitrile (VIII) was synthesized by cyanoethylation …
Number of citations: 7 link.springer.com
MP Doyle, JAL Whitefleet, RJ Bosch - The Journal of Organic …, 1979 - ACS Publications
… In contrast, 3-aminopropanenitrile reacted with NO+BF4" … as well as the ammonium salt of 3-aminopropanenitrile (45%). … formed in the diazotization of 3-aminopropanenitrile (eq 1). The …
Number of citations: 22 pubs.acs.org
S Boda, SK Nukala, R Manchal - ChemistrySelect, 2022 - Wiley Online Library
… At first, the condensation reaction between 1-methylindoline-2,3-dione (1) and 3-aminopropanenitrile in MeOH at 65 C for 10 hours provided the corresponding condensed product 3-((1…
I Beria, M Caldarelli, C Geroni, N Mongelli… - Bioorganic & medicinal …, 2002 - Elsevier
… Compound 13 was synthesized by coupling 4-[(2-bromoacryloyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid chloride 1 with 3-aminopropanenitrile fumarate. Compound 15 and 17 …
Number of citations: 6 www.sciencedirect.com
D Zuev, RJ Mattson, H Huang, GK Mattson… - Bioorganic & medicinal …, 2011 - Elsevier
… Amine 7e was prepared in two steps in 45% overall yield by initial alkylation of 3-aminopropanenitrile hydrochloride with 1-bromo-3-fluoropropane in the presence of silver(I) carbonate …
Number of citations: 19 www.sciencedirect.com
GC Fischer, RH Turakhia… - The Journal of Organic …, 1985 - ACS Publications
… Thus, 3-aminopropanenitrile,38 22, prepared from liquid ammonia and acrylonitrile, was treated with concentrated sulfuric acid to afford 3-ammoniopropanamide sulfate which, upon …
Number of citations: 24 pubs.acs.org

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